Solubility Profiling & Solvent Selection for 2-Methyl-3-morpholin-4-ylpropanenitrile
Solubility Profiling & Solvent Selection for 2-Methyl-3-morpholin-4-ylpropanenitrile
Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Physicochemical characterization, solubility behavior, and solvent selection strategies for the Gefitinib intermediate.[1]
Part 1: Executive Summary & Physicochemical Context[1]
2-Methyl-3-morpholin-4-ylpropanenitrile (also known as 3-morpholino-2-methylpropionitrile) is a critical intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib (Iressa) .[1] Its solubility profile is the governing factor in reaction yield, impurity rejection, and downstream purification efficiency.
Unlike crystalline APIs where solubility is defined by a saturation equilibrium, this compound is typically isolated as a viscous oil or low-melting solid at room temperature.[1] Therefore, "solubility" in this context refers to miscibility in organic solvents and partitioning behavior (LogD) in aqueous-organic biphasic systems.[1]
Physicochemical Identity
| Property | Description |
| Chemical Structure | A morpholine ring (polar, basic) attached to a 2-methylpropanenitrile tail (polar aprotic).[1] |
| Physical State | Liquid/Oil (at 25°C).[1] Boiling point typically >100°C at reduced pressure.[1] |
| Acidity (pKa) | ~8.3 (Morpholine nitrogen).[1] Exists as a cation at pH < 6.[1] |
| Polarity | Moderate.[1] The molecule has dual character: the morpholine ether/amine is hydrophilic, while the hydrocarbon chain adds lipophilicity. |
Part 2: Solubility Landscape & Solvent Selection
The solubility of 2-Methyl-3-morpholin-4-ylpropanenitrile is dictated by "like dissolves like" principles, modified by specific hydrogen-bonding interactions.[1]
Solvent Compatibility Matrix
The following table categorizes solvents based on their interaction with the intermediate. This data is synthesized from standard workup protocols for morpholine-nitrile adducts.[1]
| Solvent Class | Representative Solvents | Solubility/Miscibility | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | Primary extraction solvents.[1] High solvation energy for the amine and nitrile groups. |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Excellent (Miscible) | MeCN is often the reaction solvent (Michael addition).[1] Fully miscible due to dipole-dipole matching.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good to Excellent | Preferred "green" alternative to DCM for extraction.[1] Good solubility for the neutral form. |
| Alcohols | Methanol, Ethanol, IPA | Good | Soluble due to H-bonding with the morpholine oxygen and nitrogen.[1] |
| Ethers | THF, MTBE, 2-MeTHF | Good | THF is an excellent solvent; MTBE may show partial miscibility at low temperatures.[1] |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor to Moderate | Anti-solvents. The compound is likely immiscible or sparingly soluble in aliphatics, allowing for washing away non-polar impurities.[1] |
| Water | Water | pH Dependent | Low pH: Highly soluble (Salt form).High pH: Low/Immiscible (Oiling out).[1] |
Thermodynamic Modeling (Van't Hoff Analysis)
While the neutral compound is an oil, its salt forms (e.g., Hydrochloride or Oxalate) are crystalline solids.[1] For these salts, solubility (
-
: Enthalpy of dissolution (typically endothermic,
).[1] -
Implication: Solubility of the salt form increases with temperature.[1] Process engineers should utilize cooling crystallization in alcohols (e.g., Ethanol) to purify the salt form.[1]
Part 3: Experimental Methodologies
Since empirical data for this specific intermediate is often proprietary, the following protocols allow you to generate a self-validating solubility dataset.
Protocol A: Miscibility Mapping (For Neutral Oil)
Objective: Determine the solvent capacity to hold the oil without phase separation.[1]
-
Preparation: Place 1.0 g of 2-Methyl-3-morpholin-4-ylpropanenitrile in a vial.
-
Titration: Add the test solvent in 100 µL increments at 25°C.
-
Observation: Vortex after each addition.
-
Endpoint: Record the volume required to reach a single phase (if not immediately miscible).
Protocol B: pH-Dependent Partitioning (LogD Determination)
Objective: Optimize extraction efficiency.
-
System: Octanol/Water or DCM/Water.[1]
-
Procedure:
-
Analysis: Measure concentration in both phases using HPLC (C18 column, MeCN/Water mobile phase).
-
Calculation:
[1]
Part 4: Visualization & Workflow
Figure 1: Solubility Determination Workflow
This decision tree guides the researcher through the characterization process.
Caption: Workflow for determining solubility behavior based on the physical state of the intermediate.
Figure 2: pH-Swing Extraction Strategy
The solubility of this intermediate is highly tunable via pH, a feature exploited in purification.
Caption: The "pH Swing" mechanism allows the compound to be moved between aqueous and organic phases for purification.[1]
Part 5: Applications in Synthesis (Gefitinib)[1][2]
The solubility profile directly informs the workup of the Michael addition reaction between morpholine and methacrylonitrile.[1]
-
Reaction Solvent: Acetonitrile or Water .[1][2] The reagents are soluble, and the product remains in solution.
-
Workup (Extraction):
-
Purification:
-
Distillation: Since the product is an oil, vacuum distillation is the primary purification method.
-
Salt Formation: Alternatively, HCl gas is bubbled into an Ethanol or IPA solution of the oil to precipitate the crystalline hydrochloride salt.[1]
-
References
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Gefitinib Synthesis & Intermediates
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Solubility & Thermodynamics
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Physical Properties
Sources
- 1. 2-[3-(morpholin-4-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | C19H20N2O3 | CID 2826521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 6. atamankimya.com [atamankimya.com]
- 7. 2-(3-Morpholin-4-ylpyrrolidin-1-yl)propanimidamide | C11H22N4O | CID 63170555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-methylpropanenitrile -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 9. Methacrylonitrile - Wikipedia [en.wikipedia.org]
